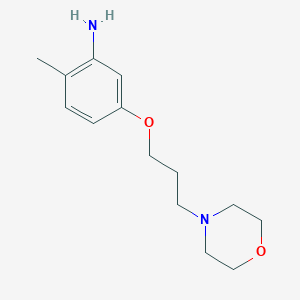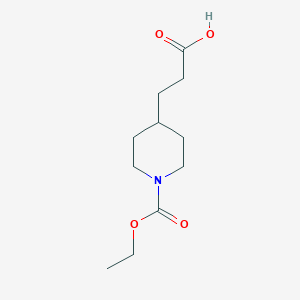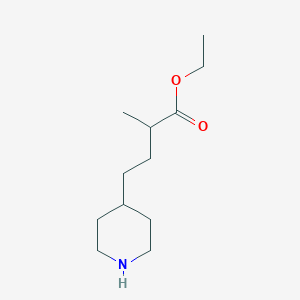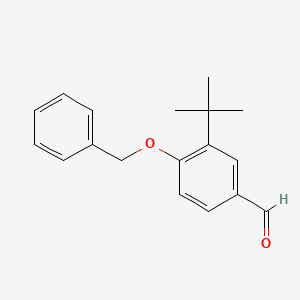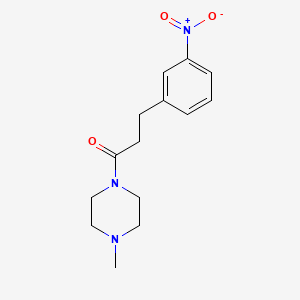
(1-(Diethylboryl)cyclopenta-2,4-dien-1-yl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylsilane is a unique organosilicon compound that has garnered interest in various fields of scientific research. This compound features a cyclopentadienyl ring bonded to a diethylboranyl group and a trimethylsilyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylsilane typically involves the reaction of cyclopentadienyl derivatives with diethylborane and trimethylsilyl chloride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves:
Formation of Cyclopentadienyl Anion: Cyclopentadiene is deprotonated using a strong base such as sodium hydride.
Reaction with Diethylborane: The cyclopentadienyl anion reacts with diethylborane to form the diethylboranyl-cyclopentadienyl intermediate.
Introduction of Trimethylsilyl Group: Finally, the intermediate reacts with trimethylsilyl chloride to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce boranes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylsilane is used as a precursor for synthesizing other organosilicon and organoboron compounds. It serves as a building block in the synthesis of complex molecules and materials.
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research. Its derivatives may exhibit biological activity, which can be explored for therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylsilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylboranyl group can form reversible covalent bonds with nucleophilic sites, while the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
- 1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylgermane
- 1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylstannane
Uniqueness
Compared to its germanium and tin analogs, 1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylsilane offers unique reactivity due to the silicon atom. Silicon’s ability to form strong bonds with carbon and other elements makes this compound more stable and versatile in various chemical reactions.
Conclusion
1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylsilane is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes
Properties
CAS No. |
190316-33-7 |
|---|---|
Molecular Formula |
C12H23BSi |
Molecular Weight |
206.21 g/mol |
IUPAC Name |
(1-diethylboranylcyclopenta-2,4-dien-1-yl)-trimethylsilane |
InChI |
InChI=1S/C12H23BSi/c1-6-13(7-2)12(14(3,4)5)10-8-9-11-12/h8-11H,6-7H2,1-5H3 |
InChI Key |
JMIUSYUOBHBKAJ-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(CC)C1(C=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[6-(Pyrimidin-5-yl)hexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8563474.png)
![tert-butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B8563487.png)
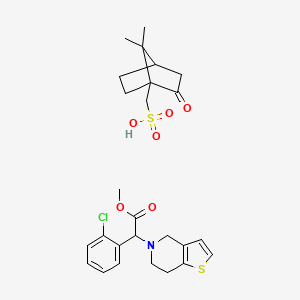
![3-(Diphenylmethyl)-5-[(2-methoxy-4-propylphenoxy)methyl]-1,3-oxazolidine](/img/structure/B8563502.png)
![1-Chloro-2-iodo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B8563507.png)

![[(3S)-3-Amino-2-oxoazepan-1-yl]acetic acid](/img/structure/B8563521.png)


